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molecular formula C10H11ClN2O B8704603 2-Imidazolidinone, 1-((4-chlorophenyl)methyl)- CAS No. 60927-95-9

2-Imidazolidinone, 1-((4-chlorophenyl)methyl)-

Cat. No. B8704603
M. Wt: 210.66 g/mol
InChI Key: VGAYAKUGIATWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966758

Procedure details

A 21.5 g (0.25 mole) portion of 2-imidazolidinone in 300 ml of dimethylsulfoxide was treated with 34.5 g (0.25 mole) of potassium carbonate, 10 g (0.06 mole) of potassium iodide and 40.5 g (0.25 mole) of 4-chlorobenzyl chloride. The reaction mixture was heated to 100° over 0.3 hours, held at 100° with rapid stirring for 1.3 hours and poured into 1.3 l of water. The aqueous mixture was extracted with 1.3 l of chloroform. The chloroform extract was washed with 150 ml of water, dried over magnesium sulfate for 3 hours and filtered. The filtrate was concentrated to dryness to give 49 g (92%) a light yellow oil which crystallized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Cl)=[CH:18][CH:17]=1>CS(C)=O.O>[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20][N:1]2[CH2:5][CH2:4][NH:3][C:2]2=[O:6])=[CH:18][CH:17]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NCC1)=O
Name
Quantity
34.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
40.5 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.3 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with rapid stirring for 1.3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 100° over 0.3 hours
Duration
0.3 h
CUSTOM
Type
CUSTOM
Details
held at 100°
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with 1.3 l of chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
was washed with 150 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
1.3 h
Name
Type
product
Smiles
ClC1=CC=C(CN2C(NCC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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